(+-)-DEOXYEPHEDRINE-TFA
Description
(±)-Deoxyephedrine-TFA (CAS: 120442-70-8) is a fluorinated acetamide derivative with the chemical formula C₁₂H₁₄F₃NO and a molecular weight of 245.24 g/mol. Its structure includes a trifluoroacetyl (TFA) group attached to a methylated phenylethylamine backbone. Key properties include:
- Density: 1.171 g/cm³ (predicted)
- Boiling Point: 320.8°C (predicted)
- Flash Point: 11°C (highly flammable)
- pKa: -1.73 (weakly basic)
- Storage: Requires 2–8°C refrigeration due to thermal instability .
The compound is classified as highly flammable (F) and toxic (T), with risks including acute toxicity via inhalation, dermal contact, and ingestion (R11, R23/24/25). Safety protocols mandate sealed containers, flame avoidance, and protective gear (S7, S16, S36/37) .
Properties
CAS No. |
120442-70-8 |
|---|---|
Molecular Formula |
C12H14F3NO |
Molecular Weight |
245.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C12H14F3NO/c1-9(8-10-6-4-3-5-7-10)16(2)11(17)12(13,14)15/h3-7,9H,8H2,1-2H3 |
InChI Key |
AXAFMXNUGNZMCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)C(=O)C(F)(F)F |
Synonyms |
(+-)-DEOXYEPHEDRINE-TFA |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (±)-DEOXYEPHEDRINE-TFA typically involves the reduction of ephedrine or pseudoephedrine. One common method includes the catalytic hydrogenation of ephedrine in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods: Industrial production of (±)-DEOXYEPHEDRINE-TFA follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (±)-DEOXYEPHEDRINE-TFA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of N-methyl-1-phenylpropan-2-amine.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
(±)-DEOXYEPHEDRINE-TFA has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on neurotransmitter systems and potential as a model compound for studying amine transporters.
Medicine: Investigated for its potential therapeutic effects and as a reference compound in pharmacological studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (±)-DEOXYEPHEDRINE-TFA involves its interaction with monoamine transporters, particularly the norepinephrine and dopamine transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other sympathomimetic amines.
Comparison with Similar Compounds
Structural Analogues
(±)-Deoxyephedrine-TFA belongs to the N-methyl-N-(1-methyl-2-phenylethyl) acetamide family. Key structural analogues include:
Key Observations :
- Trifluoroacetyl Group: The TFA moiety in (±)-Deoxyephedrine-TFA increases lipophilicity compared to non-fluorinated analogs like ephedrine, enhancing membrane permeability but also volatility (evident from its low flash point) .
- Basicity : The pKa of -1.73 suggests weaker basicity than ephedrine (pKa ~ 9.6), likely due to electron-withdrawing effects of the TFA group altering protonation dynamics.
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